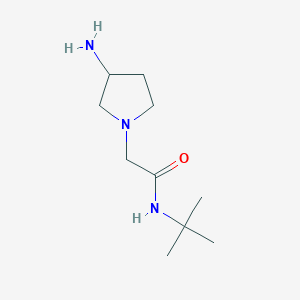

2-(3-氨基吡咯烷-1-基)-N-叔丁基乙酰胺

描述

The compound “2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用

潜在的治疗应用和机制

神经退行性疾病

研究探索了代谢状况与神经退行性疾病(如阿尔茨海默病)之间的联系,表明影响代谢途径的化合物在治疗或管理这些疾病中可能具有治疗潜力 (Xiaohua Li, Dalin Song, S. Leng, 2015)。

酶调节

对依赖于吡哆醛 5'-磷酸盐的 II 族酶(在合成必需的生物活性分子中至关重要)的研究,突出了了解酶调节对于治疗目的的重要性。这项研究可以指导像 2-(3-氨基吡咯烷-1-基)-N-叔丁基乙酰胺这样的化合物的开发,用于靶向治疗干预 (A. Paiardini, G. Giardina, G. Rossignoli, C. Voltattorni, M. Bertoldi, 2017)。

生物分离技术

非色谱生物分离技术(例如三相分配 (TPP))的发展对于有效且经济地分离生物活性分子至关重要。了解这些技术可以帮助纯化和应用复杂化合物以用于医疗 (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018)。

药物开发中的立体化学

对苯吡拉西坦及其衍生物类似化合物的立体化学的研究强调了分子结构与药理特性之间的关系。这项研究对于设计更有效和更安全的药物物质至关重要 (G. Veinberg, Edijs Vavers, N. Orlova, J. Kuznecovs, I. Domracheva, M. Vorona, L. Zvejniece, M. Dambrova, 2015)。

未来方向

While the future directions for this specific compound are not available, pyrrolidine derivatives are a versatile scaffold for designing powerful bioactive agents . They have diverse biological activities and can be used for the future development of novel compounds active against different infections and diseases .

生化分析

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound’s pyrrolidine ring allows it to fit into the active sites of various enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage or organ toxicity. Threshold effects have been noted, where a specific dosage range produces optimal biological activity without adverse effects.

Metabolic Pathways

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity within these pathways . For instance, it may inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity, as its presence in different tissues or cellular compartments may influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biological effects.

属性

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)7-13-5-4-8(11)6-13/h8H,4-7,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHJHMRKZPQBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)

![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)